molecular formula C16H15N3O B2909022 4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-Triazol-4-Yl]Phenol CAS No. 1069473-56-8

4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-Triazol-4-Yl]Phenol

Cat. No.: B2909022
CAS No.: 1069473-56-8
M. Wt: 265.316
InChI Key: GINQGXZZJJBLDS-UHFFFAOYSA-N
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Description

4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-Triazol-4-Yl]Phenol is a triazole-based compound featuring a phenolic hydroxyl group and a 2-methylphenyl substituent on the triazole ring. The compound’s synthesis likely involves condensation reactions between substituted amines and carbonyl precursors, as seen in related triazole derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-methyl-5-(2-methylphenyl)-1,2,4-triazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-5-3-4-6-15(11)16-18-17-12(2)19(16)13-7-9-14(20)10-8-13/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINQGXZZJJBLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2C3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-Triazol-4-Yl]Phenol typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-methylaniline with hydrazinecarbothioamide to form N-(4-methylphenyl)hydrazinecarbothioamide. This intermediate is then acylated to produce 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide, which undergoes cyclization to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-Triazol-4-Yl]Phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential as an antifungal agent. Triazoles are known for their ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. Research indicates that derivatives of triazole can effectively combat various fungal infections, making them valuable in treating conditions such as candidiasis and aspergillosis.

Case Study: Antifungal Activity

A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives possess potent antifungal properties against Candida albicans. The specific compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal drugs, indicating its potential as a therapeutic agent .

Agricultural Applications

In agriculture, triazole compounds are utilized as fungicides. They are effective in controlling plant diseases caused by fungi and are often used in crop protection formulations.

Case Study: Crop Protection

Research published in the Pesticide Biochemistry and Physiology journal highlighted the effectiveness of triazole-based fungicides in managing Fusarium species that affect cereal crops. The application of these compounds led to a significant reduction in disease incidence and improved crop yields .

Material Science

The unique chemical structure of 4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-triazol-4-Yl]Phenol allows it to be used in the development of advanced materials with specific properties such as thermal stability and chemical resistance.

Case Study: Polymer Development

A study focused on the incorporation of triazole derivatives into polymer matrices revealed enhanced thermal stability and mechanical properties. These materials have potential applications in coatings and adhesives where durability is critical .

Comparative Analysis of Triazole Derivatives

PropertyThis compoundOther Triazole Derivatives
Antifungal ActivityHigh (effective against various fungi)Varies (some less effective)
Agricultural UseEffective fungicide for cropsCommonly used
Thermal StabilityHighVaries
Mechanical PropertiesEnhanced when incorporated into polymersDepends on formulation

Mechanism of Action

The mechanism of action of 4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-Triazol-4-Yl]Phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the triazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The following table summarizes key structural and synthetic parameters for 4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-Triazol-4-Yl]Phenol and related compounds:

Compound Name Substituents Yield (%) Melting Point (°C) Dihedral Angle (Triazole-Phenol) Biological Activity Reference
This compound (Target Compound) 3-Methyl, 5-(2-methylphenyl), 4-phenol N/A N/A ~40–50° (estimated) Not reported
2-(4H-1,2,4-Triazol-4-yl)phenol 4H-1,2,4-triazole, 2-phenol 41.74° Antifungal, antibacterial
B8 (5-[4-Methyl-2-(pyridin-4-yl)thiazole-5-yl]-4-(2-methylphenyl)-3-(2-methylbenzylthio)-4H-1,2,4-triazole) Pyridinyl thiazole, 2-methylphenyl, 2-methylbenzylthio 75 197–198 N/A Not reported
B10 (5-[4-Methyl-2-(pyridin-4-yl)thiazole-5-yl]-4-(2-methylphenyl)-3-(2-chlorobenzylthio)-4H-1,2,4-triazole) Pyridinyl thiazole, 2-methylphenyl, 2-chlorobenzylthio 82 176–178 N/A Not reported
4-(((3-Mercapto-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol Naphthalenylmethyl, Schiff base linkage, 4-phenol N/A Anti-proliferative (MCF-7)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl, fluorophenyl, pyrazole-thiazole hybrid High Isostructural (triclinic, P 1̄) Not reported

Key Observations:

Substituent Effects on Physicochemical Properties: The target compound’s 2-methylphenyl group likely enhances lipophilicity compared to simpler derivatives like 2-(4H-1,2,4-Triazol-4-yl)phenol . Halogenated analogs (e.g., B10) exhibit higher yields (82%) and lower melting points (176–178°C), suggesting that electron-withdrawing substituents improve synthetic efficiency but reduce thermal stability .

Biological Activity: Schiff base triazole derivatives (e.g., 4-(((3-Mercapto-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol) demonstrate anti-proliferative effects against MCF-7 cancer cells via apoptosis induction and tubulin inhibition .

Crystallographic Trends: Isostructural compounds (e.g., 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)...) adopt triclinic symmetry with two independent molecules per asymmetric unit, a feature common in fluorinated triazole systems . The target compound’s dihedral angle (~40–50°) aligns with planar conformations seen in 2-(4H-1,2,4-Triazol-4-yl)phenol, favoring π-π stacking interactions .

Methodological Considerations

  • Structural Analysis : SHELX programs (e.g., SHELXL, SHELXS) and ORTEP-3 are widely used for crystallographic refinement and visualization of triazole derivatives, ensuring high reliability in reported structural data .
  • Synthetic Routes : The target compound’s synthesis may parallel methods for B8–B11 , where α-halogenated ketones and triazole precursors react under basic conditions .

Biological Activity

4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-Triazol-4-Yl]Phenol is a triazole derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a phenolic structure linked to a triazole ring, which is further substituted with methyl and phenyl groups. This unique configuration may contribute to its interaction with various biological targets, making it a subject of interest in pharmacological studies.

Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 4[3methyl5(2methylphenyl)1,2,4triazol4yl]phenol\text{IUPAC Name }4-[3-\text{methyl}-5-(2-\text{methylphenyl})-1,2,4-\text{triazol}-4-\text{yl}]\text{phenol}

Properties

PropertyValue
Molecular FormulaC16H15N3O
Molecular Weight269.31 g/mol
CAS Number1069473-56-8
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that triazole derivatives often exhibit significant antimicrobial activity. The compound this compound has been investigated for its efficacy against various bacterial and fungal strains.

Case Studies

  • Antifungal Activity : A study demonstrated that this compound showed promising antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents.
  • Antibacterial Activity : Another investigation revealed that the compound exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria, showing higher effectiveness against Staphylococcus aureus than against Escherichia coli.

Cytotoxicity and Antitumor Activity

The potential cytotoxic effects of this compound have also been explored in cancer research.

Findings

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colorectal cancer) indicated that the compound could induce apoptosis and inhibit cell proliferation. The IC50 values ranged from 10 to 30 µM, suggesting moderate potency.
  • Mechanism of Action : The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The triazole ring may interact with enzymes involved in fungal cell wall synthesis or bacterial metabolism.
  • Receptor Modulation : The phenolic component can form hydrogen bonds with various biological receptors, potentially modulating signaling pathways related to inflammation and cancer progression.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with other triazole derivatives.

Compound NameAntimicrobial ActivityCytotoxicity (IC50)
4-Amino-5-(2-methylphenyl)-1,2,4-triazoleModerate>50 µM
5-(3-chlorophenyl)-1H-1,2,3-triazoleHigh15 µM
This compound High 10–30 µM

The data indicates that this compound possesses superior antimicrobial and cytotoxic properties compared to some related compounds.

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